

Opiranserin Hydrochloride: A Technical Guide to a Novel Non-Opioid Analgesic

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Compound of Interest

Compound Name: *Opiranserin hydrochloride*

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Abstract

Opiranserin hydrochloride (VVZ-149) is an innovative, first-in-class, non-opioid analgesic agent engineered for the management of moderate to severe pain. Having secured approval in South Korea for postoperative pain, its development marks a significant step towards addressing the unmet clinical need for potent pain relief without the adverse effects and addiction potential of opioids.[1][2] This technical guide provides a comprehensive overview of Opiranserin's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Introduction

The global opioid crisis has underscored the urgent need for effective, non-addictive analgesics. Opiranserin, a synthetic molecule developed by Vivozon, Inc., presents a promising alternative.[1] It is a multi-target drug that acts on both the central and peripheral nervous systems to modulate pain signals.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific and clinical data on **Opiranserin hydrochloride**.

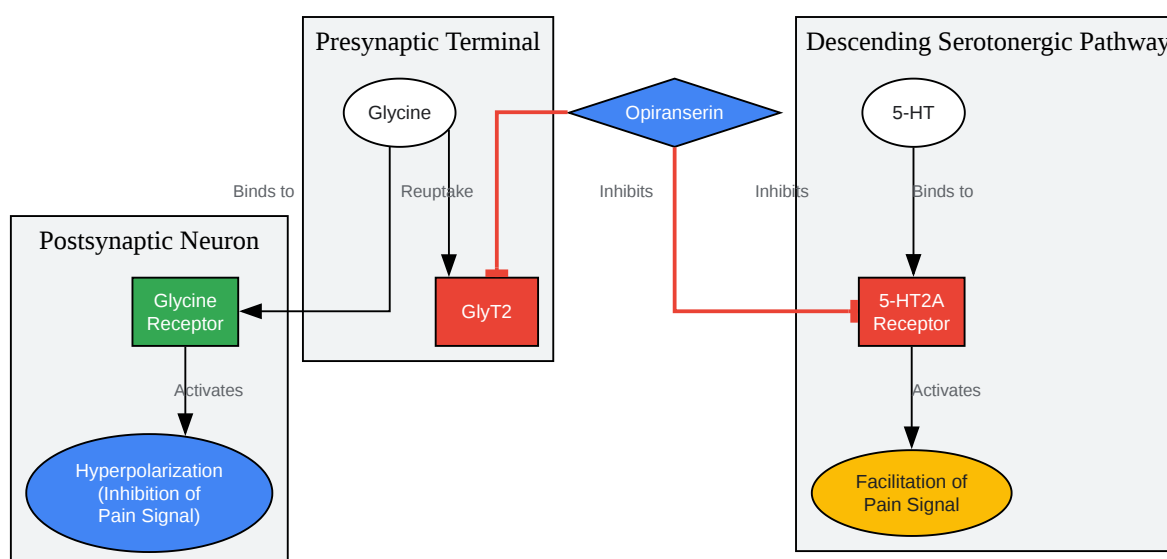
Mechanism of Action

Opiranserin exhibits a unique, multi-target pharmacological profile, primarily functioning as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT_{2A}).^{[3][4][5]} It also demonstrates antagonistic activity on the P2X₃ receptor.^{[2][3]}

- **GlyT2 Inhibition:** By blocking GlyT2, Opiranserin prevents the reuptake of glycine at spinal synapses. This enhances inhibitory neurotransmission, thereby reducing the transmission of pain signals to the brain.^{[6][7]}
- **5-HT_{2A} Receptor Antagonism:** Antagonism of 5-HT_{2A} receptors decreases the descending serotonergic facilitatory modulation of pain transmission in the spinal cord and reduces nociceptor activation in the periphery.^{[6][7]}
- **P2X₃ Receptor Antagonism:** The blockade of P2X₃ receptors, which are implicated in nociceptive signaling, further contributes to its analgesic effect.^[2]

This synergistic action on multiple pain-related targets is believed to be the foundation of its potent analgesic properties.^[1]

Signaling Pathway Diagram



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Figure 1: Opiranserin's dual mechanism of action.

Quantitative Data

Table 1: In Vitro Binding Affinities

Target	IC50 (µM)	Reference
Glycine Transporter Type 2 (GlyT2)	0.86	[2] [3] [8]
Serotonin Receptor 2A (5-HT2A)	1.3	[2] [3] [8]
Rat P2X3 Receptor (rP2X3)	0.87	[2] [3] [8]

Table 2: Preclinical Efficacy in Animal Models

Model	Species	Administration	Dosage	Effect	Reference
Spinal Nerve Ligation (SNL)	Rat	Oral (p.o.)	80 mg/kg	Reduced mechanical allodynia	[3] [8]
Not Specified	Not Specified	Subcutaneous (s.c.)	25 mg/kg	Reduced mechanical allodynia and pain-related behaviors, comparable to 3 mg/kg Morphine	[3] [8]

Table 3: Summary of Clinical Trial Efficacy Data

Trial Phase	Indication	Key Efficacy Endpoints & Results	Reference
Phase 3 (NCT05764525)	Postoperative pain (laparoscopic colectomy)	Primary: Sum of Pain Intensity Difference (SPID) at 12h was significantly improved by 35% vs. placebo (p=0.0047). Secondary : 30.8% less opioid consumption and 60.2% fewer PCA requests in the first 12h vs. placebo.	[9]
Phase 2 (NCT02489526)	Postoperative pain (laparoscopic colorectal surgery)	34.2% reduction in opioid consumption over 24h vs. placebo. For patients with high preoperative negative affect, significant pain reduction and 40% less opioid use.	[9]
Phase 2 (NCT02844725)	Postoperative pain (laparoscopic and robotic-laparoscopic gastrectomy)	Statistically significant reduction in pain intensity at 4h post-emergence (P < .05). 29.5% reduction in opioid consumption over 24h. In patients requiring early rescue, 32.6% less opioid consumption.	[10]

Experimental Protocols

Preclinical: Spinal Nerve Ligation (SNL) Model in Rats

- Objective: To assess the efficacy of Opiranserin in a model of neuropathic pain.
- Animal Model: Adult male Sprague-Dawley rats.
- Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk suture.
- Drug Administration: **Opiranserin hydrochloride** (80 mg/kg) is administered orally (p.o.).[\[3\]](#)
[\[8\]](#)
- Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the rat withdraws its paw) is measured before and after drug administration. A significant increase in the withdrawal threshold in the ligated paw compared to vehicle control indicates an analgesic effect.
- Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.

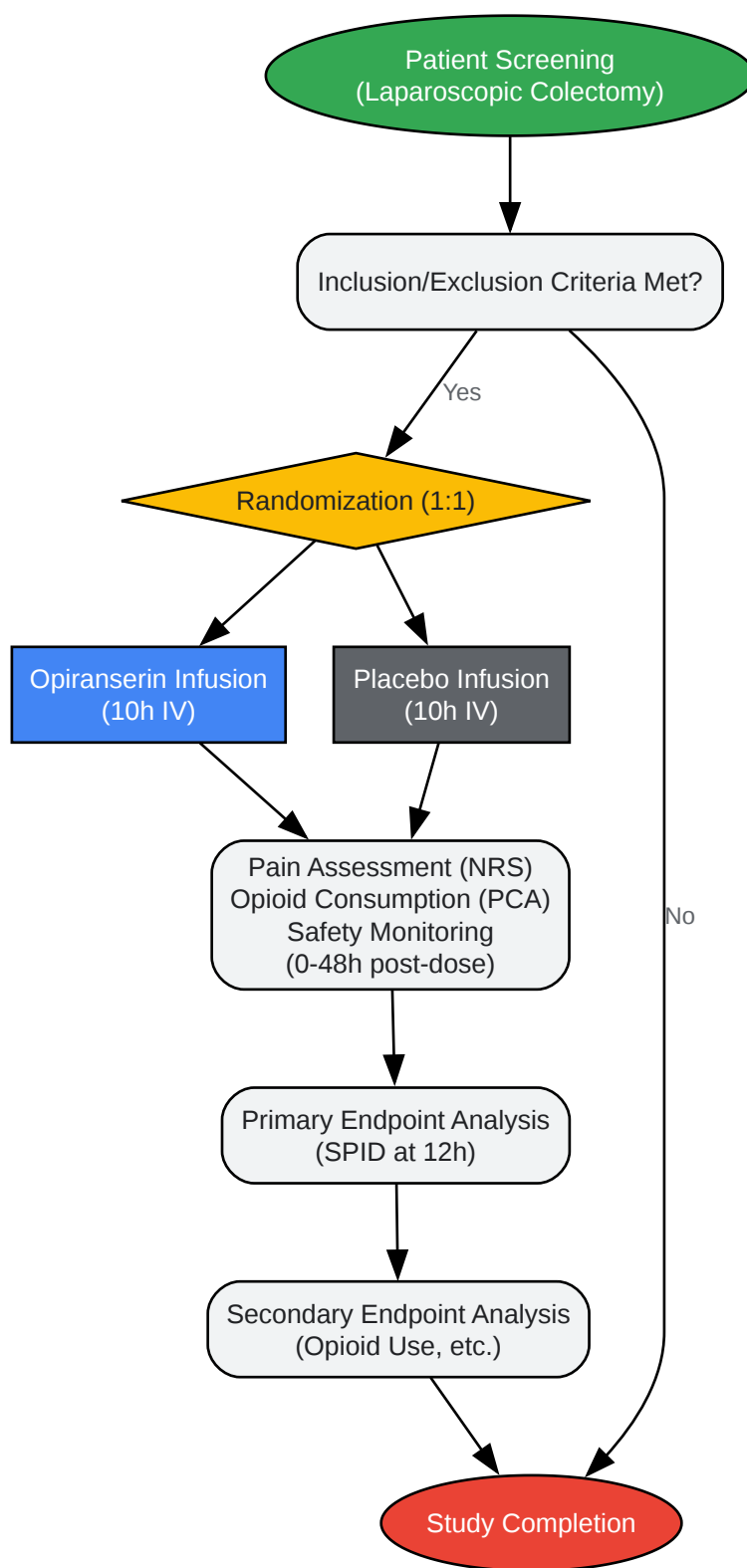
Clinical: Phase 3 Trial for Postoperative Pain (NCT05764525)

- Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of postoperative pain following laparoscopic colectomy.[\[9\]](#)
- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[\[9\]](#)
- Patient Population: 284 adult patients undergoing planned laparoscopic colectomy.[\[9\]](#)
- Intervention:
 - Treatment Group (n=141): A continuous 10-hour intravenous infusion of Opiranserin (1000 mg total dose). This consists of a loading dose of 160 mg over 30 minutes, followed by a

maintenance dose of 840 mg over 9.5 hours, administered after emergence from anesthesia.[7][9]

- Control Group (n=143): A matching placebo infusion.[9]
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion. Pain intensity is assessed using a numeric rating scale (NRS).[9]
- Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via patient-controlled analgesia (PCA) and rescue medication, and the proportion of patients not requiring rescue opioids.[9]
- Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory evaluations.[7]
- Data Analysis: Efficacy outcomes are compared between the Opiranserin and placebo groups using appropriate statistical methods.

Clinical Trial Workflow Diagram



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Figure 2: Phase 3 postoperative pain trial workflow.

Pharmacokinetics and Safety

A first-in-human, Phase 1 study in healthy male volunteers evaluated the safety, tolerability, and pharmacokinetics of Opiranserin.[4] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]

- **Pharmacokinetics:** Plasma exposure to Opiranserin and its active metabolite (VVZ-368) showed a dose-proportional increase.[4] The drug did not accumulate in the plasma after multiple doses.[4] The pharmacokinetic characteristics were found to be linear in the dose range of 0.5-8 mg/kg.[4] A loading dose followed by a maintenance dose was identified as an optimal regimen.[4]
- **Safety and Tolerability:** Opiranserin was generally well-tolerated in both single and multiple-dose administrations.[4] No clinically significant adverse events were reported up to a plasma concentration of 3,261 ng/ml, other than mild and brief nausea, dizziness, or somnolence at plasma levels above 2,000 ng/ml.[6] In Phase 3 trials, the most frequent adverse events reported were nausea, vomiting, headache, and dizziness.[7]

Conclusion and Future Directions

Opiranserin hydrochloride has demonstrated a robust analgesic effect in both preclinical and clinical settings, positioning it as a viable non-opioid option for managing moderate to severe pain. Its multi-target mechanism of action offers a novel approach to pain modulation. The successful completion of Phase 3 trials and subsequent approval for postoperative pain in South Korea are significant milestones.[1][2]

Ongoing and future research will likely focus on expanding its indications to other pain conditions, such as chronic lower back pain, for which a Phase 2 trial is underway.[11] Further studies are also warranted to fully elucidate the role of its active metabolite and to explore its potential in combination therapies. The continued development of Opiranserin could provide a much-needed, effective, and safer alternative in the therapeutic landscape of pain management.

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